molecular formula C20H23NO3 B11012317 (2E)-N-benzyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide

(2E)-N-benzyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide

Cat. No.: B11012317
M. Wt: 325.4 g/mol
InChI Key: JPSHWOJLNKGADD-ACCUITESSA-N
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Description

(E)-N-BENZYL-3-(3,4-DIMETHOXYPHENYL)-N-ETHYL-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a dimethoxyphenyl group, and an ethyl group attached to a propenamide backbone

Preparation Methods

The synthesis of (E)-N-BENZYL-3-(3,4-DIMETHOXYPHENYL)-N-ETHYL-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, 3,4-dimethoxybenzaldehyde, and ethyl acrylate.

    Condensation Reaction: The first step involves the condensation of benzylamine with 3,4-dimethoxybenzaldehyde to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with ethyl acrylate under suitable conditions to form (E)-N-BENZYL-3-(3,4-DIMETHOXYPHENYL)-N-ETHYL-2-PROPENAMIDE.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

(E)-N-BENZYL-3-(3,4-DIMETHOXYPHENYL)-N-ETHYL-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-N-BENZYL-3-(3,4-DIMETHOXYPHENYL)-N-ETHYL-2-PROPENAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-BENZYL-3-(3,4-DIMETHOXYPHENYL)-N-ETHYL-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

(E)-N-BENZYL-3-(3,4-DIMETHOXYPHENYL)-N-ETHYL-2-PROPENAMIDE can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar structural features.

    N-(3,4-Dimethoxyphenyl)ethylamides: These compounds have similar amide structures and exhibit comparable biological activities.

The uniqueness of (E)-N-BENZYL-3-(3,4-DIMETHOXYPHENYL)-N-ETHYL-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

(E)-N-benzyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide

InChI

InChI=1S/C20H23NO3/c1-4-21(15-17-8-6-5-7-9-17)20(22)13-11-16-10-12-18(23-2)19(14-16)24-3/h5-14H,4,15H2,1-3H3/b13-11+

InChI Key

JPSHWOJLNKGADD-ACCUITESSA-N

Isomeric SMILES

CCN(CC1=CC=CC=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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